molecular formula C25H21N3O3S2 B11528435 5-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

5-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B11528435
M. Wt: 475.6 g/mol
InChI Key: QSTHKQPUJYVJLW-UHFFFAOYSA-N
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Description

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the thiazolopyrimidine family

Preparation Methods

The synthesis of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted benzaldehyde with a thioamide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. The reactions are often conducted under controlled temperatures and in specific solvents to ensure the desired outcomes.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the accumulation of DNA damage and cell death .

Comparison with Similar Compounds

Similar compounds to 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE include other thiazolopyrimidines and related heterocyclic compounds. These compounds share similar structural features but may differ in their substituents and overall chemical properties. Some examples include:

Properties

Molecular Formula

C25H21N3O3S2

Molecular Weight

475.6 g/mol

IUPAC Name

5-(3-methoxy-4-phenylmethoxyphenyl)-3-phenyl-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C25H21N3O3S2/c1-30-20-14-17(12-13-19(20)31-15-16-8-4-2-5-9-16)22-26-23-21(24(29)27-22)33-25(32)28(23)18-10-6-3-7-11-18/h2-14,22,26H,15H2,1H3,(H,27,29)

InChI Key

QSTHKQPUJYVJLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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